

Physicochemical properties of angular-type pyranocoumarins

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Compound of Interest

Compound Name: *Peucedanocoumarin I*

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An In-depth Technical Guide on the Physicochemical Properties of Angular-Type Pyranocoumarins

Introduction

Pyranocoumarins are a class of naturally occurring heterocyclic compounds characterized by a coumarin nucleus fused to a pyran ring.[1] They are classified as either linear or angular, depending on the position of the pyran ring fusion to the coumarin scaffold.[2][3] Angular-type pyranocoumarins, where the pyran ring is fused at the C-5/C-6 or C-7/C-8 positions, are a significant subgroup found in various plant families, notably Apiaceae and Rutaceae.[3] These compounds, including notable examples like seselin and calanolides, have garnered considerable interest from the scientific community due to their diverse and potent biological activities, which encompass antiviral, anti-inflammatory, and anticancer properties.[4][5]

A thorough understanding of the physicochemical properties of angular-type pyranocoumarins is paramount for their isolation, characterization, and development as therapeutic agents. Properties such as solubility, lipophilicity, melting point, and crystal structure directly influence their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).[6] This technical guide provides a comprehensive overview of the key physicochemical properties of angular-type pyranocoumarins, details the experimental protocols for their determination, and explores the relationship between their chemical structure and physical characteristics.

Physicochemical Properties of Selected Angular-Type Pyranocoumarins

The physicochemical properties of angular-type pyranocoumarins can vary significantly based on their specific substitution patterns. The following table summarizes key quantitative data for representative compounds from this class.

Compound	Molecular Formula	Melting Point (°C)	Spectroscopic Data (¹ H NMR, ¹³ C NMR)	Crystal System / Space Group	Reference
rac-(9S,10R)-9-bromo-10-hydroxy-seselin	C ₁₄ H ₁₃ BrO ₃	Not Specified	¹ H NMR and ¹³ C NMR data available in source.	Monoclinic / P2 ₁ /c	[7]
Methyl 2-oxo-2,7-dihydropyrano[2,3-e]indole-4-carboxylate	C ₁₄ H ₉ NO ₄	211–212	¹ H-NMR (300 MHz, CDCl ₃) δ 4.01 (s, 3H), 6.79 (s, 1H), 6.97 (t, J = 2.9 Hz, 1H), 7.27 (d, J = 2.9 Hz, 1H), 7.34 (d, J = 8.8 Hz, 1H), 7.96 (d, J = 8.8 Hz, 1H), 8.53 (brs, 1H)	Not Specified	[8]
4,5-Pyranocoumarin Scaffold (Compound 1)	C ₁₃ H ₁₄ O ₆	140.6–144.1	¹ H NMR (600 MHz, CDCl ₃), δ (ppm): 14.02 (s, 1H), 12.67 (s, 1H), 5.99 (s, 1H), 3.99 (s, 3H, –OCH ₃), 2.74 (s, 2H), 1.48 (s, 6H, 2×CH ₃). ¹³ C NMR (101 MHz, CDCl ₃) δ (ppm):	Not Specified	[9]

198.07,
168.46,
166.17,
165.85,
164.67,
98.03, 82.75,
82.62, 81.02,
51.11, 48.33,
27.96.

Experimental Protocols

The determination of the physicochemical properties of angular-type pyranocoumarins involves a suite of analytical techniques. These protocols are essential for ensuring the identity, purity, and stability of the compounds.

Isolation and Purification

- **Extraction:** The initial step often involves the extraction of compounds from plant material using organic solvents.^[10] Techniques such as maceration, Soxhlet extraction, and microwave-assisted extraction (MAE) are commonly employed.^[10] The choice of solvent is critical and is typically based on the polarity of the target pyranocoumarins.
- **Chromatographic Separation:** Crude extracts are complex mixtures that require further separation.^[11]
 - **Solid-Phase Extraction (SPE):** SPE is used for preliminary purification and fractionation of the extract. For instance, an octadecyl SPE column can be used with a stepwise elution of methanol, acetonitrile, or tetrahydrofuran in water to isolate compounds of interest.
 - **High-Performance Liquid Chromatography (HPLC):** HPLC is an indispensable tool for the final purification and quantification of pyranocoumarins.^{[11][12]} A typical setup might involve a C18 column with a gradient elution system.
 - **Thin-Layer Chromatography (TLC):** TLC is often used for monitoring the progress of separation and for preliminary identification of fractions containing the target compounds.^[13]

Structural Elucidation

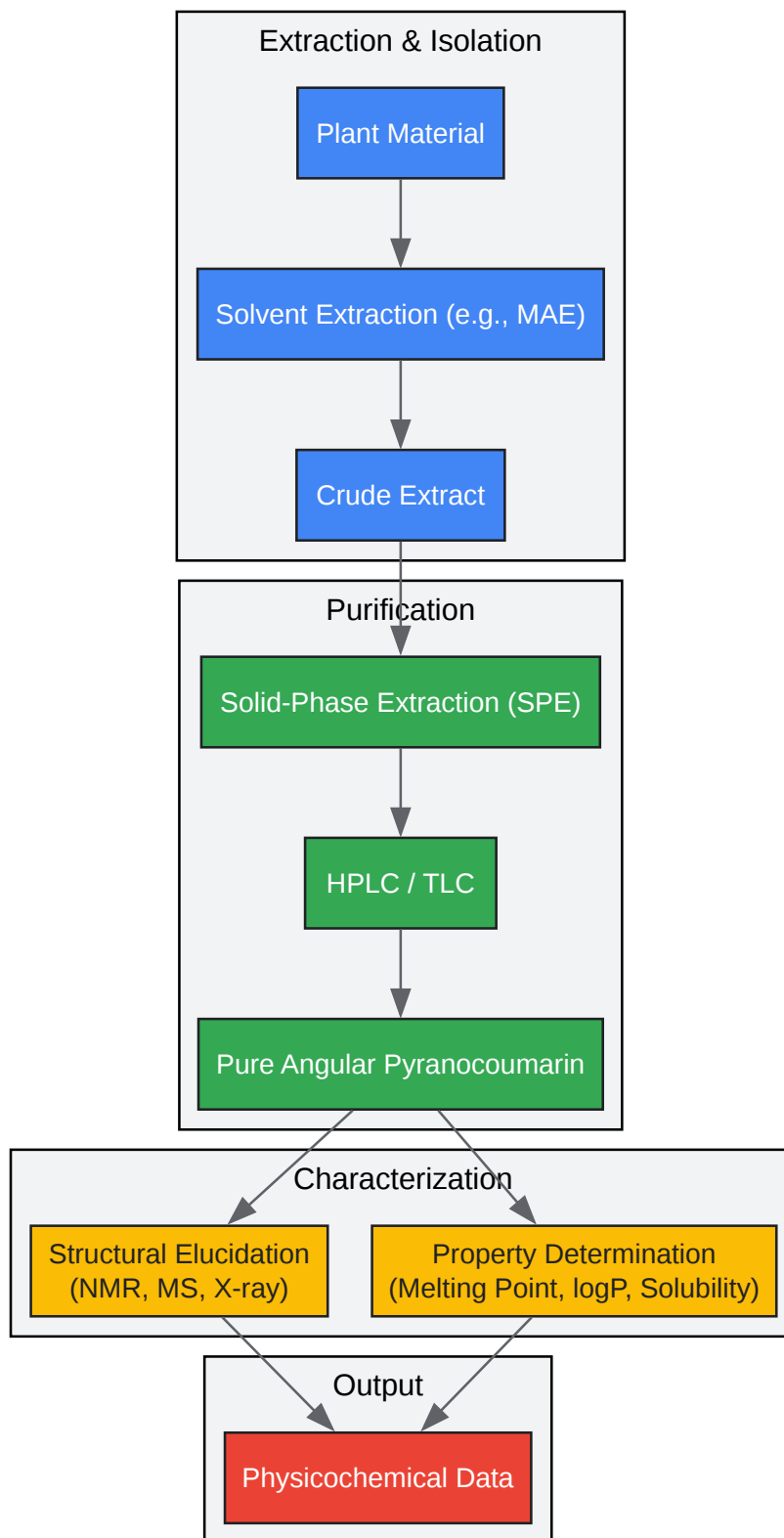
- **X-ray Crystallography:** This is the gold standard for determining the three-dimensional molecular structure of a compound.^[14] A single crystal of the pyranocoumarin is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate the electron density map and, subsequently, the precise atomic arrangement.^{[7][14]} For example, the crystal structure of a brominated angular pyranocoumarin was determined to be a monoclinic system with a $P2_1/c$ space group.^[7]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are fundamental for elucidating the molecular structure in solution.^[15] These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the determination of the compound's connectivity and stereochemistry.^[8]
- **Mass Spectrometry (MS):** MS is used to determine the molecular weight and elemental composition of the compound.^[13] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.^[9]
- **Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:** IR spectroscopy helps in identifying the functional groups present in the molecule, while UV-Vis spectroscopy provides information about the electronic conjugation system.^[15]

Determination of Other Physicochemical Properties

- **Melting Point:** The melting point is a crucial indicator of purity. It is typically determined using a capillary melting point apparatus. A sharp melting point range suggests a high degree of purity.
- **Lipophilicity (logP):** The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its drug-likeness.^[6] While experimental methods like the shake-flask method exist, computational tools such as SwissADME are often used for rapid prediction.^{[6][16]}
- **Solubility:** Aqueous solubility is another critical parameter for drug development. It can be determined experimentally or predicted using computational models.^[6] The water solubility (log S) values for some related compounds have been predicted to be in the range of -4.33 to -4.659, indicating moderate solubility.^[6]

Visualizations

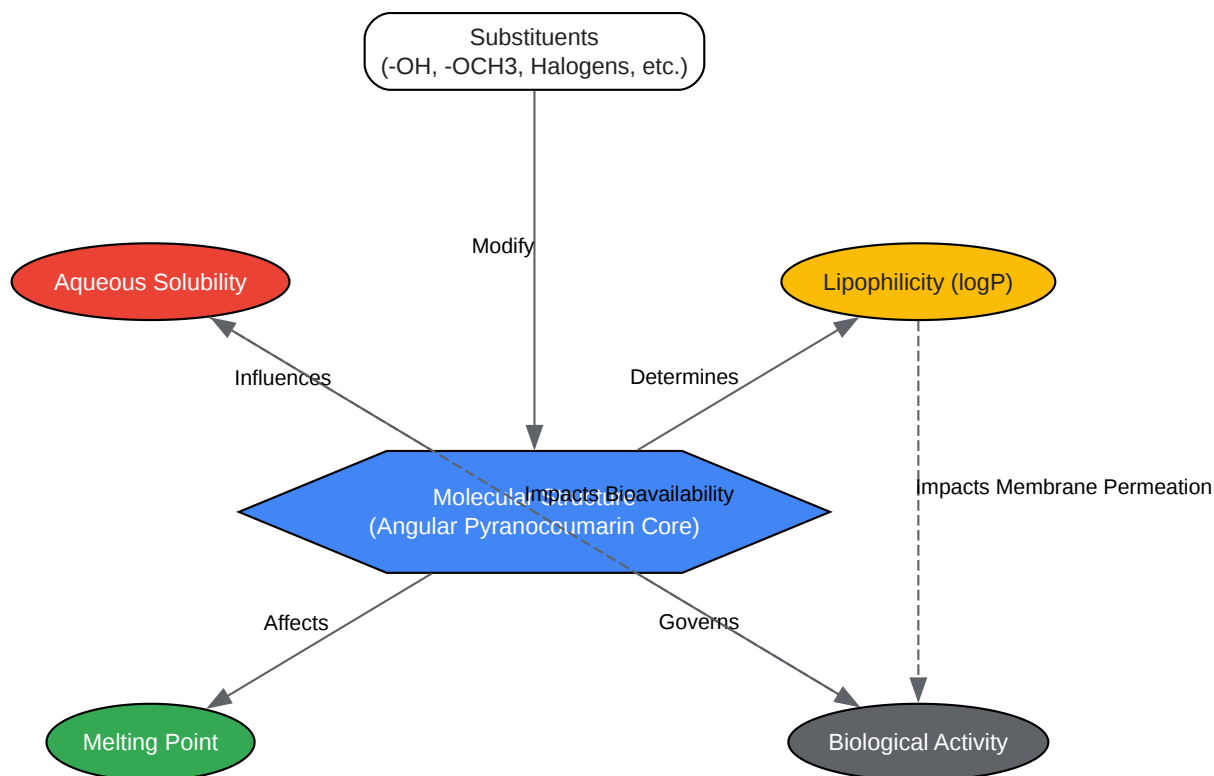
Workflow for Isolation and Characterization



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Caption: Workflow for the isolation and characterization of angular-type pyranocoumarins.

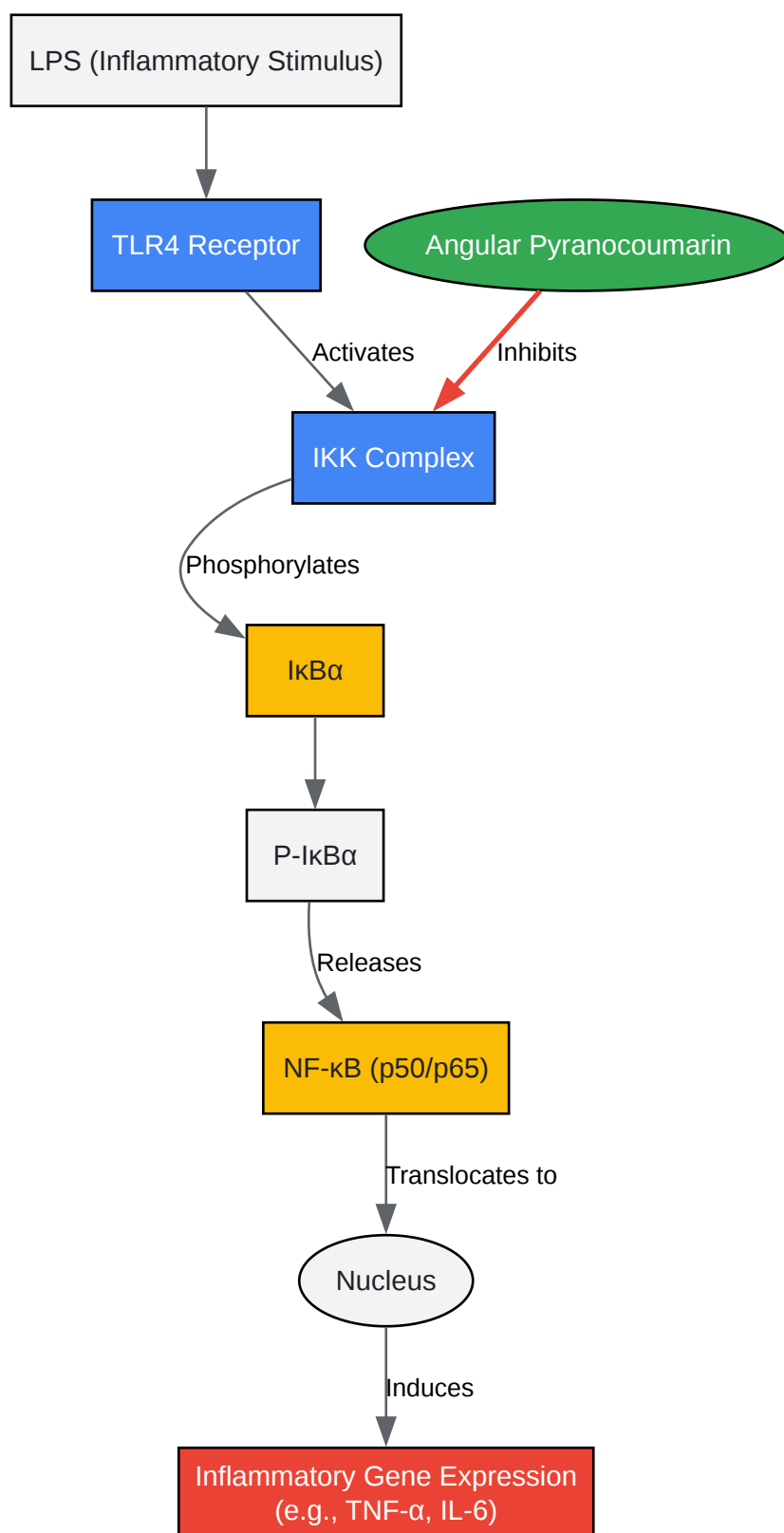
Structure-Property Relationships



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Caption: Interplay between molecular structure and physicochemical properties.

Inhibition of NF- κ B Signaling Pathway



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Caption: Proposed inhibition of the NF-κB signaling pathway by angular pyranocoumarins.

Conclusion

Angular-type pyranocoumarins represent a structurally diverse class of natural products with significant therapeutic potential. A detailed understanding of their physicochemical properties is fundamental to advancing their development from natural sources to clinical applications. The systematic application of modern analytical techniques, including chromatography and spectroscopy, is crucial for their isolation, purification, and comprehensive characterization. The data and methodologies presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating the exploration and exploitation of these promising bioactive molecules. Further research, particularly in quantitative structure-activity relationship (QSAR) studies, will continue to illuminate how specific structural modifications influence the physicochemical and biological profiles of angular-type pyranocoumarins.

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